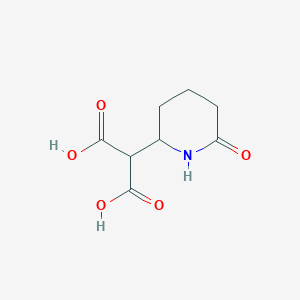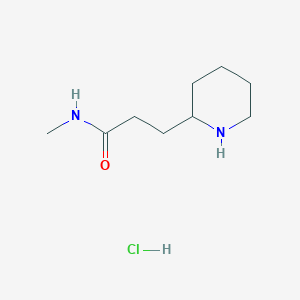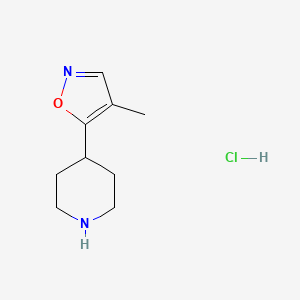
4-(4-Methylisoxazol-5-yl)piperidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including “4-(4-Methylisoxazol-5-yl)piperidine hydrochloride”, has been a topic of interest in recent scientific literature . Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
The chemistry of isoxazoles, which includes “4-(4-Methylisoxazol-5-yl)piperidine hydrochloride”, has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Dopamine D4 Receptor Ligands
Research into compounds structurally similar to 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride, such as those with modifications on the piperidine and isoxazole rings, has identified potential applications as ligands for human dopamine D4 receptors. Such studies suggest that the conformation around the bond joining the aromatic heterocycle to the piperidine is significant for D4 affinity. This insight has implications for the development of compounds with potential therapeutic applications in neurological and psychiatric disorders (Rowley et al., 1997).
Pharmacokinetics of Novel Inhibitors
Investigations into novel anaplastic lymphoma kinase (ALK) inhibitors have provided insights into the pharmacokinetics of such compounds. These studies involve derivatives that include piperidine groups, which are structurally related to the molecule . The findings contribute to understanding the clearance mechanisms and optimization of therapeutic agents for cancer treatment, demonstrating the significance of chemical modifications on pharmacokinetic profiles (Teffera et al., 2013).
Serotonin Antagonist Activity
Research on piperidine derivatives, including those with isoxazole groups, has explored their potential as serotonin antagonists. These studies contribute to the development of novel therapeutic agents targeting serotonin receptors, which are critical in treating various psychiatric disorders. The structure-activity relationship analysis provides insights into designing compounds with improved affinity and selectivity for serotonin receptors (Watanabe et al., 1993).
Antipsychotic and Antiproliferative Agents
Compounds featuring piperidine and isoxazole moieties have been evaluated for their antipsychotic and antiproliferative properties. These studies have identified potential applications in developing treatments for psychiatric disorders and cancer, highlighting the diverse therapeutic potential of structurally related compounds (Raviña et al., 2000; Krasavin et al., 2014).
Corrosion Inhibition
Quantum chemical calculations and molecular dynamics simulations have been applied to investigate the corrosion inhibition properties of piperidine derivatives on iron. This research demonstrates the potential of such compounds in corrosion protection, which is crucial in material science and engineering applications (Kaya et al., 2016).
Safety And Hazards
The safety data sheet for piperidine derivatives suggests that they are harmful if swallowed and can cause severe skin burns and eye damage . They are also classified as highly flammable liquids . It is recommended to avoid ingestion and inhalation, and to keep containers tightly closed in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
4-methyl-5-piperidin-4-yl-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-7-6-11-12-9(7)8-2-4-10-5-3-8;/h6,8,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJMCTPQMZPOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylisoxazol-5-yl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





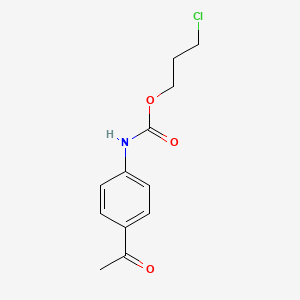
![(2R)-3-[(1-Amino-1-carboxypropan-2-yl)disulfanyl]-2-(dimethylamino)-2,3-dimethylbutanoic acid](/img/structure/B1435498.png)
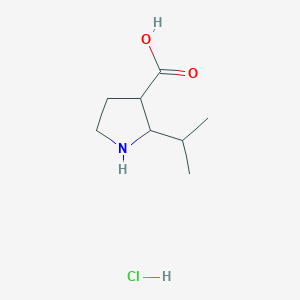
![3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride](/img/structure/B1435501.png)
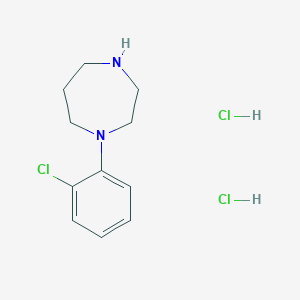
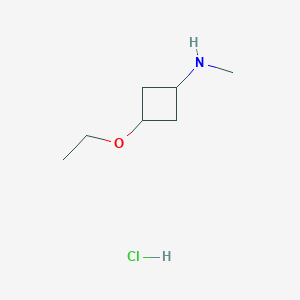

![4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435508.png)
![8-Oxa-4-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435510.png)
![3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride](/img/structure/B1435513.png)
